molecular formula C11H11BrN2O2 B3248683 5-Bromomethyl-2,3-dimethoxy-quinoxaline CAS No. 188699-57-2

5-Bromomethyl-2,3-dimethoxy-quinoxaline

Cat. No.: B3248683
CAS No.: 188699-57-2
M. Wt: 283.12 g/mol
InChI Key: BXONPISGPFGJBD-UHFFFAOYSA-N
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Description

5-Bromomethyl-2,3-dimethoxy-quinoxaline: is a chemical compound with the molecular formula C11H11BrN2O2 It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromomethyl-2,3-dimethoxy-quinoxaline typically involves the bromination of 2,3-dimethoxyquinoxaline. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the brominating agents and solvents used in the process.

Chemical Reactions Analysis

Types of Reactions: 5-Bromomethyl-2,3-dimethoxy-quinoxaline can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinoxaline ring or the bromomethyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3) for azide substitution, and potassium thiocyanate (KSCN) for thiocyanate substitution. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed:

    Nucleophilic Substitution: Products include azido, thiocyanato, or alkoxy derivatives of quinoxaline.

    Oxidation: Products include quinoxaline-2,3-diones or other oxidized derivatives.

    Reduction: Products include reduced quinoxaline derivatives with modified functional groups.

Scientific Research Applications

Chemistry: 5-Bromomethyl-2,3-dimethoxy-quinoxaline is used as an intermediate in the synthesis of more complex quinoxaline derivatives. These derivatives are valuable in the development of new materials and catalysts .

Biology: In biological research, quinoxaline derivatives have been studied for their potential as antimicrobial and anticancer agents. The bromomethyl group in this compound can be modified to introduce various bioactive functionalities .

Medicine: Quinoxaline derivatives, including this compound, have shown promise in medicinal chemistry for the development of new drugs targeting specific enzymes and receptors .

Industry: In the industrial sector, quinoxaline derivatives are used in the production of dyes, pigments, and polymers. The unique electronic properties of these compounds make them suitable for use in electronic and optoelectronic devices .

Mechanism of Action

The mechanism of action of 5-Bromomethyl-2,3-dimethoxy-quinoxaline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to therapeutic effects .

Properties

IUPAC Name

5-(bromomethyl)-2,3-dimethoxyquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c1-15-10-11(16-2)14-9-7(6-12)4-3-5-8(9)13-10/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXONPISGPFGJBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=CC=CC(=C2N=C1OC)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801031107
Record name 5-(Bromomethyl)-2,3-dimethoxyquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801031107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188699-57-2
Record name 5-(Bromomethyl)-2,3-dimethoxyquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801031107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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